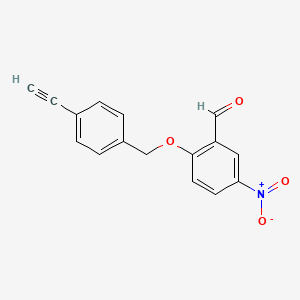
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with an ethynylbenzyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynylbenzyl alcohol and 5-nitrosalicylaldehyde.
Etherification Reaction: The 4-ethynylbenzyl alcohol undergoes an etherification reaction with 5-nitrosalicylaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzoic acid.
Reduction: 2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Nitro Group: Can undergo reduction to form amines, which can further interact with biological molecules.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzyl alcohol: Shares the ethynylbenzyl moiety but lacks the nitro and aldehyde groups.
5-Nitrosalicylaldehyde: Contains the nitro and aldehyde groups but lacks the ethynylbenzyl moiety.
2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde: A reduction product of the nitro compound.
Uniqueness
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H11NO4 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2 |
Clave InChI |
LXPYTWLDSJJQJM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


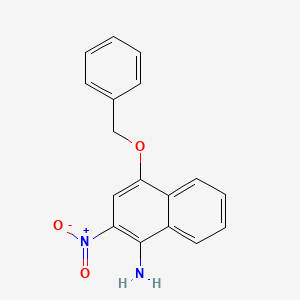
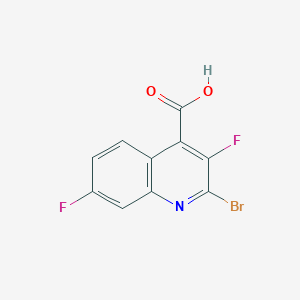
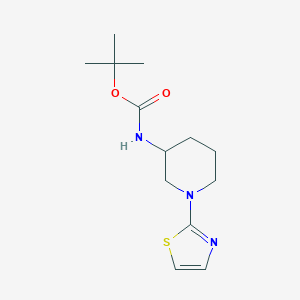

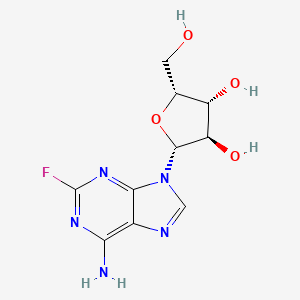

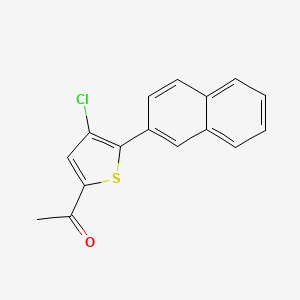
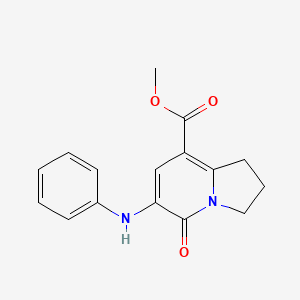
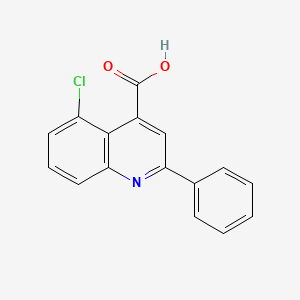
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)


![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

